molecular formula C8H3F11O B3041157 Methyl perfluorocyclohexyl ketone CAS No. 261761-77-7

Methyl perfluorocyclohexyl ketone

Cat. No.: B3041157
CAS No.: 261761-77-7
M. Wt: 324.09 g/mol
InChI Key: LZQJWAHHOLBOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl perfluorocyclohexyl ketone is a fluorinated organic compound with the molecular formula C8H3F11O. It is characterized by a perfluorinated cyclohexyl ring attached to a methyl ketone group. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl perfluorocyclohexyl ketone can be synthesized through several methods. One common approach involves the reaction of perfluorocyclohexyl iodide with methyl magnesium bromide, followed by oxidation using a suitable oxidizing agent such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) . The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl perfluorocyclohexyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Perfluorocyclohexyl carboxylic acid

    Reduction: Perfluorocyclohexyl alcohol

    Substitution: Various substituted perfluorocyclohexyl derivatives

Mechanism of Action

The mechanism by which methyl perfluorocyclohexyl ketone exerts its effects is primarily through its interactions with molecular targets such as enzymes and proteins. The perfluorinated cyclohexyl ring provides a hydrophobic environment that can influence the binding affinity and specificity of the compound to its targets. Additionally, the ketone group can participate in various chemical reactions, further modulating its activity .

Comparison with Similar Compounds

Similar Compounds

    Perfluorocyclohexanone: Similar in structure but lacks the methyl group, leading to different reactivity and applications.

    Perfluorocyclohexyl alcohol: The reduced form of methyl perfluorocyclohexyl ketone, with different chemical properties and uses.

    Perfluorocyclohexyl carboxylic acid: The oxidized form, used in different industrial applications.

Uniqueness

This compound stands out due to its unique combination of a perfluorinated cyclohexyl ring and a methyl ketone group. This structure imparts high thermal stability, resistance to chemical reactions, and versatility in various applications, making it a valuable compound in both research and industry .

Properties

IUPAC Name

1-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F11O/c1-2(20)3(9)4(10,11)6(14,15)8(18,19)7(16,17)5(3,12)13/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQJWAHHOLBOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F11O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001202413
Record name 1-(1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261761-77-7
Record name 1-(1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261761-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl perfluorocyclohexyl ketone
Reactant of Route 2
Reactant of Route 2
Methyl perfluorocyclohexyl ketone
Reactant of Route 3
Reactant of Route 3
Methyl perfluorocyclohexyl ketone
Reactant of Route 4
Reactant of Route 4
Methyl perfluorocyclohexyl ketone
Reactant of Route 5
Reactant of Route 5
Methyl perfluorocyclohexyl ketone
Reactant of Route 6
Reactant of Route 6
Methyl perfluorocyclohexyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.